molecular formula C20H21N3O2 B2642690 5-cyclopropyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoxazole-3-carboxamide CAS No. 1351657-97-0

5-cyclopropyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoxazole-3-carboxamide

Cat. No.: B2642690
CAS No.: 1351657-97-0
M. Wt: 335.407
InChI Key: JEKZXZIHXKYVGB-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoxazole-3-carboxamide is a complex organic compound that features a cyclopropyl group, an isoxazole ring, and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.

    Attachment of the Dihydroisoquinoline Moiety: This can be done through coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the dihydroisoquinoline moiety.

    Reduction: Reduction reactions could target the isoxazole ring or other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially at the cyclopropyl group or the but-2-yn-1-yl chain.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoxazole-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings.

    Dihydroisoquinoline Derivatives: Molecules containing the dihydroisoquinoline moiety.

    Cyclopropyl-Containing Compounds: Other compounds featuring the cyclopropyl group.

Uniqueness

The uniqueness of 5-cyclopropyl-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoxazole-3-carboxamide lies in its combination of structural elements, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-cyclopropyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-20(18-13-19(25-22-18)16-7-8-16)21-10-3-4-11-23-12-9-15-5-1-2-6-17(15)14-23/h1-2,5-6,13,16H,7-12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKZXZIHXKYVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC#CCN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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